3-(ブロモメチル)-1-メチル-1H-インダゾール

概要

説明

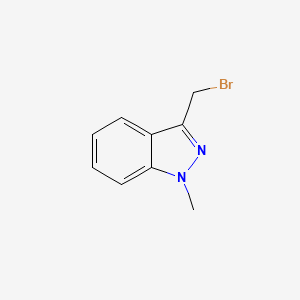

3-(Bromomethyl)-1-methyl-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The bromomethyl group attached to the indazole core makes this compound particularly interesting for various chemical reactions and applications.

科学的研究の応用

Anticancer Activity

Research indicates that 3-(Bromomethyl)-1-methyl-1H-indazole exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

- Mechanism : The compound induces apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells. This activity is often linked to its interaction with specific molecular targets involved in cell signaling pathways .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against several bacterial strains. Its mechanism appears to involve:

- Disruption of Cell Wall Synthesis : In vitro studies suggest that it interferes with bacterial metabolic pathways and cellular integrity, leading to effective inhibition of bacterial growth.

Enzyme Inhibition

3-(Bromomethyl)-1-methyl-1H-indazole functions as an enzyme inhibitor, particularly affecting:

- TRPV1 Antagonism : It has been identified as a potential antagonist of the transient receptor potential vanilloid 1 (TRPV1), which plays a role in pain perception. This suggests its utility in developing analgesics .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Activity | Showed significant cytotoxicity against human ovarian carcinoma cells (SKOV-3) with IC50 values indicating strong efficacy | Potential anticancer drug development |

| Antimicrobial Testing | Exhibited inhibitory effects against multiple bacterial strains, disrupting cell wall synthesis | Development of new antimicrobial agents |

| Enzyme Inhibition Research | Identified as a TRPV1 antagonist with notable analgesic properties | Pain management therapies |

作用機序

Target of Action

Brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .

Mode of Action

The mode of action of 3-(Bromomethyl)-1-methyl-1H-indazole is likely to involve the bromomethyl group. This group can participate in free radical reactions, nucleophilic substitutions, and oxidations . The bromomethyl group can react with a wide range of chemically related substrates, leading to various biochemical transformations .

Biochemical Pathways

Brominated compounds can influence various metabolic pathways, depending on their specific targets .

Pharmacokinetics

The presence of the bromomethyl group may influence its bioavailability and metabolic stability .

Result of Action

Brominated compounds can have various effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Bromomethyl)-1-methyl-1H-indazole. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with biological targets .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group attached to the indazole ring.

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-1-methyl-1H-indazole can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

3-(Bromomethyl)-1-methyl-1H-indazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is 1-methyl-1H-indazole.

類似化合物との比較

Similar Compounds

1-Methyl-1H-indazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

3-(Chloromethyl)-1-methyl-1H-indazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

3-(Hydroxymethyl)-1-methyl-1H-indazole: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of chemical modifications.

Uniqueness

3-(Bromomethyl)-1-methyl-1H-indazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.

生物活性

3-(Bromomethyl)-1-methyl-1H-indazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-(Bromomethyl)-1-methyl-1H-indazole is characterized by the presence of a bromomethyl group attached to the indazole framework. This unique feature contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

- IUPAC Name : 3-(Bromomethyl)-1-methyl-1H-indazole

- Molecular Formula : C9H10BrN

- Molecular Weight : 215.09 g/mol

The biological activity of 3-(Bromomethyl)-1-methyl-1H-indazole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzyme activity or receptor function. This interaction can influence several signaling pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that 3-(Bromomethyl)-1-methyl-1H-indazole exhibits significant enzyme inhibitory properties. For instance, it has been shown to inhibit certain kinases involved in cancer progression, such as c-MET kinase. A study demonstrated that derivatives of this compound could achieve sub-micromolar binding affinities, indicating potent inhibitory effects on targeted enzymes .

Receptor Binding

The compound also shows potential as a receptor ligand. Its indazole core enables interactions with various receptors, influencing cellular processes and signaling pathways. This property has been explored in studies focusing on drug design for conditions such as cancer and inflammation.

Case Study 1: c-MET Inhibition

In a recent study, researchers synthesized derivatives of 3-(Bromomethyl)-1-methyl-1H-indazole to evaluate their potency against c-MET kinase. The findings revealed that certain modifications led to enhanced binding affinity and selectivity for mutant forms of the kinase, which are often resistant to conventional therapies .

Table 1: Binding Affinities of Indazole Derivatives

| Compound | Binding Affinity (nM) | Selectivity |

|---|---|---|

| 3-(Bromomethyl)-1-methyl-1H-indazole | 90 | D1228V mutant |

| Indazole derivative A | 240 | Wild-type |

| Indazole derivative B | 150 | D1228V mutant |

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of 3-(Bromomethyl)-1-methyl-1H-indazole against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Research Findings

Recent literature highlights the versatility of 3-(Bromomethyl)-1-methyl-1H-indazole in various biological contexts:

- Anticancer Activity : The compound has been linked to inhibiting cell proliferation in several cancer cell lines through its action on specific kinases .

- Neuroprotective Effects : Some studies suggest that indazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems .

- Inflammation Modulation : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

特性

IUPAC Name |

3-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHJAMWXOFEHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。